2,4-dibromophenyl 3,5-dinitrobenzoate
Overview
Description
2,4-dibromophenyl 3,5-dinitrobenzoate: is an organic compound characterized by the presence of both bromine and nitro groups. The molecular formula is C13H6Br2N2O6 , and it has a molecular weight of 446.00454 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dibromophenyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2,4-dibromophenol. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorous pentachloride to form the corresponding acyl chloride, which then reacts with 2,4-dibromophenol to yield the ester .
Industrial Production Methods: In an industrial setting, the synthesis may be optimized using microwave-assisted organic synthesis (MAOS) techniques. This method offers advantages such as reduced reaction times and improved energy efficiency. The use of ionic liquids as solvents can further enhance the green chemistry aspect of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4-dibromophenyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Electrophilic Aromatic Substitution: The compound can act as an electrophile due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like tin(II) chloride in hydrochloric acid.
Electrophilic Aromatic Substitution: Lewis acids such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used to facilitate the reaction.
Major Products:
Nucleophilic Substitution: Products include substituted phenyl derivatives.
Reduction: Products include 2,4-dibromophenyl 3,5-diaminobenzoate.
Electrophilic Aromatic Substitution: Products include various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry: 2,4-dibromophenyl 3,5-dinitrobenzoate is used as a derivatizing agent in analytical chemistry to identify and quantify alcohols through the formation of crystalline derivatives .
Biology and Medicine: The compound’s derivatives have been studied for their potential antifungal and antimicrobial activities. The presence of nitro groups contributes to its biological activity .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the formation of stable complexes with metals, which can be utilized in various applications .
Mechanism of Action
The mechanism of action of 2,4-dibromophenyl 3,5-dinitrobenzoate and its derivatives often involves interactions with cellular membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules, such as ergosterol in fungal cells, thereby exerting its antifungal activity .
Comparison with Similar Compounds
- 2,4-dinitrobenzoic acid
- 3,5-dinitrobenzoic acid
- 2,4-dibromophenol
Comparison: 2,4-dibromophenyl 3,5-dinitrobenzoate is unique due to the presence of both bromine and nitro groups, which enhance its electrophilic nature and reactivity. Compared to 2,4-dinitrobenzoic acid and 3,5-dinitrobenzoic acid, the additional bromine atoms in this compound increase its molecular weight and potential for forming stable complexes with metals. This makes it more versatile in applications requiring strong electrophiles .
Properties
IUPAC Name |
(2,4-dibromophenyl) 3,5-dinitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2N2O6/c14-8-1-2-12(11(15)5-8)23-13(18)7-3-9(16(19)20)6-10(4-7)17(21)22/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPLMRIKZJUJNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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